molecular formula C18H19N3S B3017958 5-(4-tert-Butyl-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol CAS No. 124998-67-0

5-(4-tert-Butyl-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B3017958
CAS No.: 124998-67-0
M. Wt: 309.43
InChI Key: CYEYPXVUKBYMES-UHFFFAOYSA-N
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Description

5-(4-tert-Butyl-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol is a triazole-thiol derivative characterized by a 1,2,4-triazole core substituted with a phenyl group at position 4, a 4-tert-butylphenyl group at position 5, and a thiol (-SH) group at position 2. It is synthesized via cyclization reactions, often involving acetic acid reflux with aromatic aldehydes, yielding up to 85% under optimized conditions . Its NMR data (δ1.22 for tert-butyl protons; δ14.09 for SH) confirm the presence of these substituents .

Properties

IUPAC Name

3-(4-tert-butylphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3S/c1-18(2,3)14-11-9-13(10-12-14)16-19-20-17(22)21(16)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEYPXVUKBYMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201769
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 5-(4-tert-Butyl-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol typically involves the reaction of 4-tert-butylbenzyl chloride with phenylhydrazine to form an intermediate, which is then cyclized to produce the triazole ringThe reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-(4-tert-Butyl-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-(4-tert-Butyl-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol involves its ability to interact with molecular targets through its thiol and triazole functional groups. The thiol group can form covalent bonds with metal surfaces, providing a protective layer against corrosion . In biological systems, the compound can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or therapeutic effects . The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to various targets.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituents. Below is a comparative analysis:

Compound Substituents Key Structural Features
Target Compound 4-phenyl, 5-(4-tert-butylphenyl), 3-thiol Bulky tert-butyl group enhances lipophilicity; phenyl groups contribute to π-π stacking
5-(4-Chlorophenyl)-4-phenyl analog 4-phenyl, 5-(4-chlorophenyl), 3-thiol Electron-withdrawing Cl may improve stability and alter bioactivity
5-(4-Methoxyphenyl)-4-phenyl analog 4-phenyl, 5-(4-methoxyphenyl), 3-thiol Electron-donating methoxy group increases solubility and modulates electronic effects
4-(Pyridinyl)-5-(halobenzylthio) derivatives 4-pyridinyl, 5-(2,4-difluorobenzylthio), 3-thiol Pyridine and halogens enhance hydrogen bonding and antimicrobial activity
5-(Trifluoromethylphenyl) analogs 5-(4-trifluoromethylphenyl), 3-thiol CF3 group improves metabolic stability and bioavailability

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF3) stabilize the triazole ring, while electron-donating groups (e.g., OCH3) may enhance reactivity in nucleophilic substitutions .

Key Observations :

  • The target compound’s synthesis is efficient (85% yield), comparable to pyridinyl derivatives (86%) but superior to trifluoromethyl analogs (65–70%) .
  • Catalysts like InCl3 improve yields in halogenated derivatives .

Key Observations :

  • The target compound’s antifungal activity is likely due to its structural similarity to azole antifungals, where the tert-butyl group may enhance binding to fungal cytochrome P450 .

Biological Activity

5-(4-tert-Butyl-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol (commonly referred to as TAZ) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

  • Molecular Formula : C18H19N3S
  • Molecular Weight : 309.43 g/mol
  • CAS Number : 150405-69-9

Anticancer Activity

Research indicates that TAZ exhibits significant anticancer properties. A study demonstrated that derivatives of triazole compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Specifically, TAZ was tested against various cancer cell lines, showing promising results in inhibiting growth and inducing cell death through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Cell Line IC50 (µM) Mechanism of Action
HCT116 (Colon Cancer)4.363Induction of apoptosis via ROS generation
MCF7 (Breast Cancer)5.200Cell cycle arrest and apoptosis

Anti-inflammatory Activity

TAZ has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The compound's hydrophobic interactions with these enzymes enhance its selectivity, making it a potential candidate for developing new anti-inflammatory drugs .

Enzyme Inhibition (%) Selectivity
COX-187Higher than COX-2
COX-265Lower than COX-1

Antimicrobial Activity

TAZ has been tested against various microbial strains, demonstrating moderate antibacterial activity. Its effectiveness was evaluated using standard disk diffusion methods against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that TAZ possesses a broad-spectrum antimicrobial effect, which could be beneficial in treating infections caused by resistant strains .

The biological activity of TAZ is attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells leading to apoptosis.
  • Enzyme Inhibition : Specifically inhibits COX enzymes involved in inflammation.
  • Disruption of Cellular Signaling Pathways : Alters signaling pathways related to cell survival and proliferation.

Case Studies

A recent case study highlighted the use of TAZ in a combination therapy for treating colorectal cancer. Patients receiving TAZ alongside conventional chemotherapeutics exhibited improved outcomes compared to those receiving chemotherapy alone. This suggests a synergistic effect that enhances treatment efficacy while potentially reducing side effects associated with high doses of traditional drugs .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 5-(4-tert-Butyl-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclization of thiosemicarbazide intermediates or alkylation of precursor triazoles. For example, similar derivatives like 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol were synthesized using potassium carbonate in acetone with reflux conditions (12–24 hours) . Optimization may involve adjusting solvent polarity (e.g., acetone vs. ethanol), temperature (reflux vs. room temperature), and stoichiometry of reagents. Monitoring reaction progress via TLC and purification via recrystallization or column chromatography is recommended.

Q. Which spectroscopic techniques are critical for structural elucidation, and how should data interpretation be approached?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., tert-butyl group at C4-phenyl) and tautomeric forms (thiol vs. thione).
  • IR spectroscopy : To identify S–H stretches (~2500 cm⁻¹) and triazole ring vibrations .
  • Elemental analysis : To verify purity and stoichiometry.
    Discrepancies in spectral data (e.g., missing S–H peaks) may indicate oxidation or tautomerization, necessitating inert atmosphere handling .

Q. How can solubility and stability challenges be addressed during formulation for biological assays?

  • Methodology :

  • Solubility : Test solvents like DMSO, ethanol, or aqueous buffers with cyclodextrins. For example, derivatives like 5-(thiophen-3-ylmethyl)-4R-1,2,4-triazole-3-thiols showed improved solubility in DMSO .
  • Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Use HPLC to monitor degradation products and identify optimal storage conditions (e.g., –20°C under argon) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and pharmacological potential?

  • Methodology :

  • DFT calculations : Optimize geometry using Gaussian or ORCA to evaluate electronic properties (HOMO-LUMO gaps, electrostatic potentials) and predict nucleophilic/electrophilic sites .
  • Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases, enzymes). For analogs like S-alkyl triazole-thiols, docking into COX-2 active sites revealed hydrogen bonding with Arg120 and Tyr355 .
  • ADME prediction : Tools like SwissADME can estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .

Q. What strategies are effective for synthesizing metal complexes, and how do they alter bioactivity?

  • Methodology : React the thiol group with metal salts (e.g., FeSO₄, CuCl₂) in ethanol/water. For instance, 2-((5-(hydroxy(phenyl)methyl)-4-R-triazol-3-yl)thio)acetic acids formed stable Fe(II) and Zn(II) complexes, enhancing antimicrobial activity . Characterize complexes via UV-Vis (d-d transitions), cyclic voltammetry, and ESI-MS.

Q. How can structural modifications (e.g., substituent variation) systematically improve target selectivity or reduce toxicity?

  • Methodology :

  • Substituent libraries : Synthesize analogs with varied aryl/alkyl groups at C4 and C5. For example, replacing phenyl with pyridinyl in similar triazoles increased kinase inhibition .
  • SAR analysis : Compare IC₅₀ values in enzymatic assays (e.g., acetylcholinesterase) and correlate with electronic (Hammett σ) or steric (Taft ES) parameters .
  • Toxicity screening : Use in silico tools like ProTox-II and validate with in vitro cytotoxicity assays (e.g., HepG2 cells) .

Q. What experimental and analytical approaches resolve contradictions in reported biological activities?

  • Methodology :

  • Dose-response validation : Replicate assays (e.g., MIC for antimicrobial activity) across multiple labs to rule out protocol variability.
  • Metabolite profiling : Use LC-MS to identify active metabolites or degradation byproducts that may explain divergent results. For example, S-oxidation of thiols to sulfinic acids can alter activity .
  • Target engagement assays : Confirm direct binding via SPR or ITC, as seen in studies of triazole-thiols inhibiting thioredoxin reductase .

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